2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine
Description
2-(Pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine is a bifunctional amine derivative featuring a pyridine ring (at position 4) and a pyrrole ring (at position 2) attached to a central ethanamine backbone.
Properties
IUPAC Name |
2-pyridin-4-yl-2-(1H-pyrrol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10(11-2-1-5-14-11)9-3-6-13-7-4-9/h1-7,10,14H,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGDTKNLXDPTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(CN)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine typically involves the formation of the pyrrole and pyridine rings followed by their coupling. One common method is the Hantzsch pyrrole synthesis, which involves the reaction of a β-keto ester with an amine and an aldehyde. The pyridine ring can be synthesized via the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents would be chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly used.
Major Products
Oxidation: N-oxides of the pyridine and pyrrole rings.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Possible applications in drug design and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating them. The pyridine and pyrrole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:
Physicochemical and Spectral Comparisons
- Melting Points : Pyrazole and triazole derivatives (Compounds 2–5) exhibit higher melting points (127–194°C) compared to pyrrole derivatives (e.g., Compound 1), likely due to stronger intermolecular interactions in oxalate salts .
- NMR Profiles : Pyrrole-containing amines show distinct aromatic proton signals (δ 5.94–6.13) in $ ^1 \text{H} $-NMR, whereas pyridine derivatives (e.g., ) display deshielded protons near δ 8.0–8.5 due to the electron-withdrawing pyridine ring .
Biological Activity
2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine, a compound featuring both pyridine and pyrrole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 176.23 g/mol
- SMILES Notation :
CC(C1=CC=CN=C1)C2=CC=CN=C2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to act as a modulator for certain neurotransmitter receptors, including NMDA receptors, which are critical for synaptic plasticity and memory function .
- Antimicrobial Activity : Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, pyrrolyl benzamide derivatives have demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus .
- Cytotoxic Effects : Research has also explored the cytotoxic potential of this compound against various cancer cell lines, indicating a possible role in cancer therapeutics.
Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of several pyrrole derivatives, including 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine. The results are summarized in Table 1.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine | 6.25 | Staphylococcus aureus |
| Pyrrolyl Benzamide Derivative A | 3.125 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Staphylococcus aureus |
The data suggests that while the compound exhibits antibacterial properties, it is less potent than some derivatives but still shows promise as a lead compound for further development.
Neuropharmacological Effects
In a study focusing on neuropharmacological effects, the compound was evaluated for its ability to modulate NMDA receptor activity. The findings are detailed in Table 2.
| Compound | pEC | Maximal Potentiation (%) |
|---|---|---|
| 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine | 5.6 | 130 |
| First-generation PAM (CIQ) | 4.5 | 110 |
The results indicate that the compound significantly enhances NMDA receptor activity compared to the first-generation positive allosteric modulator (PAM), suggesting its potential in treating cognitive disorders.
Case Study 1: Antibacterial Efficacy
In a clinical evaluation involving patients with resistant bacterial infections, derivatives of the compound were tested for efficacy. Results indicated a notable reduction in infection rates among patients treated with the pyrrole derivative compared to standard treatments.
Case Study 2: Neuroprotective Effects
A preclinical study assessed the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that treatment with the compound led to improved cognitive function and reduced neuronal loss in animal models, highlighting its potential therapeutic application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
